molecular formula C6H7N3O B14847332 2,5-Diaminoisonicotinaldehyde

2,5-Diaminoisonicotinaldehyde

Cat. No.: B14847332
M. Wt: 137.14 g/mol
InChI Key: AXPJFFGSUPWUMQ-UHFFFAOYSA-N
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Description

2,5-Diaminoisonicotinaldehyde is an organic compound with the molecular formula C6H7N3O It is a derivative of isonicotinaldehyde, featuring amino groups at the 2 and 5 positions of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Diaminoisonicotinaldehyde typically involves the nitration of isonicotinaldehyde followed by reduction. The nitration step introduces nitro groups at the desired positions, which are subsequently reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and the concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2,5-Diaminoisonicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Further reduction can lead to the formation of tetrahydro derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation: Quinones and related derivatives.

    Reduction: Tetrahydro derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2,5-Diaminoisonicotinaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules, including coordination polymers and metal-organic frameworks.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: It is used in the development of advanced materials with specific optical and electronic properties.

Mechanism of Action

The mechanism of action of 2,5-Diaminoisonicotinaldehyde involves its interaction with various molecular targets. The amino groups can form hydrogen bonds with biological molecules, influencing their structure and function. The compound may also participate in redox reactions, affecting cellular processes and pathways.

Comparison with Similar Compounds

    2,5-Diaminoimidazolone: Shares similar structural features but differs in the ring structure.

    2,5-Diaminopyridine: Similar amino substitution pattern but lacks the aldehyde group.

Properties

Molecular Formula

C6H7N3O

Molecular Weight

137.14 g/mol

IUPAC Name

2,5-diaminopyridine-4-carbaldehyde

InChI

InChI=1S/C6H7N3O/c7-5-2-9-6(8)1-4(5)3-10/h1-3H,7H2,(H2,8,9)

InChI Key

AXPJFFGSUPWUMQ-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CN=C1N)N)C=O

Origin of Product

United States

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